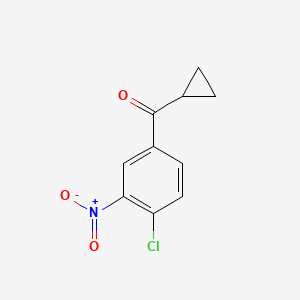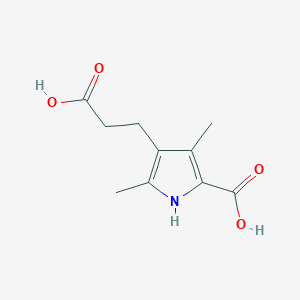![molecular formula C9H15NOS B1620820 1-[(3-Méthyl-thiophène-2-ylméthyl)-amino]-propan-2-ol CAS No. 510739-99-8](/img/structure/B1620820.png)
1-[(3-Méthyl-thiophène-2-ylméthyl)-amino]-propan-2-ol
Vue d'ensemble
Description
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an amino-propanol moiety.
Applications De Recherche Scientifique
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent . In medicine, thiophene derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . Additionally, this compound may have applications in the development of new materials and industrial processes.
Méthodes De Préparation
The synthesis of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of 3-methylthiophene-2-carbaldehyde with 2-amino-1-propanol under acidic or basic conditions . The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Mécanisme D'action
The mechanism of action of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol involves its interaction with various molecular targets and pathways. The thiophene ring can undergo redox reactions, which may contribute to its antioxidant activity . The amino-propanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol can be compared with other thiophene derivatives such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one . These compounds share similar structural features but differ in their substituents and functional groups. The presence of the amino-propanol moiety in 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol makes it unique and may contribute to its distinct biological activities. Other similar compounds include thiophene carboxylic derivatives and thiophene-based heterocycles, which also exhibit a range of biological and pharmacological activities .
Propriétés
IUPAC Name |
1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-3-4-12-9(7)6-10-5-8(2)11/h3-4,8,10-11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFDSBXEGLIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378180 | |
| Record name | BAS 05276451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510739-99-8 | |
| Record name | BAS 05276451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)

![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)


![3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid](/img/structure/B1620746.png)

![5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1620748.png)

![(1R,6S)-2,2,7,7-Tetramethyltricyclo[6.2.1.01,6]undecan-6-ol](/img/structure/B1620753.png)

![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)

